

Magnetic properties of copper chromium oxide phases

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Compound of Interest

Compound Name: Chromium copper oxide

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An In-depth Technical Guide on the Magnetic Properties of Copper Chromium Oxide Phases

Introduction

Copper chromium oxides are a class of inorganic compounds that exhibit a fascinating array of magnetic and electronic properties, making them a subject of intense research. These properties are intrinsically linked to their crystal structures and the specific oxidation states and coordination environments of the copper and chromium ions. The interplay between structure, magnetism, and electronic transport in these materials has led to the discovery of phenomena such as multiferroicity and ferrimagnetism, opening up possibilities for their use in next-generation electronic and spintronic devices. This guide provides a comprehensive overview of the magnetic properties of the most prominent copper chromium oxide phases, focusing on the spinel CuCr_2O_4 and the delafossite CuCrO_2 . It is intended for researchers, scientists, and professionals in materials science and related fields.

Copper Chromite (CuCr_2O_4): A Jahn-Teller Distorted Ferrimagnetic Spinel

The CuCr_2O_4 phase crystallizes in a spinel structure, a common crystal structure for many oxides with the general formula AB_2O_4 . In the case of CuCr_2O_4 , the divalent copper ions (Cu^{2+}) occupy the tetrahedral (A) sites, while the trivalent chromium ions (Cr^{3+}) occupy the octahedral (B) sites, making it a normal spinel.^[1]

A key feature of CuCr₂O₄ is the tetragonal distortion it undergoes from a cubic spinel structure at high temperatures (around 600-865 K).[2][3] This distortion is a direct consequence of the Jahn-Teller effect, where the degenerate electronic state of the Cu²⁺ ion in the tetrahedral coordination is lifted, resulting in a flattening of the CuO₄ tetrahedra.[2][3] This structural distortion has a significant influence on the magnetic properties of the material.

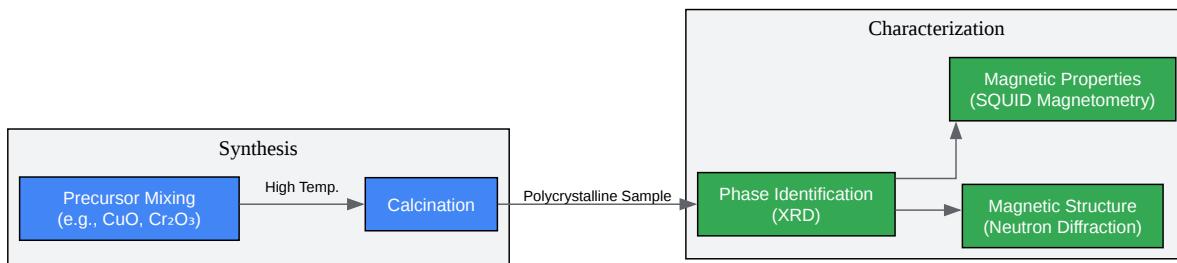
CuCr₂O₄ exhibits ferrimagnetism at low temperatures.[1][2] This magnetic ordering arises from the antiferromagnetic coupling between the magnetic moments of the Cu²⁺ ions on the A sites and the Cr³⁺ ions on the B sites. Neutron scattering studies have revealed a complex magnetic structure with two canted Cr³⁺ sublattices and one Cu²⁺ sublattice that are coupled antiferromagnetically below the transition temperature.[4] The ferrimagnetic transition, or Curie temperature (T_C), occurs in the range of 122 K to 157 K.[1][2][4]

Quantitative Magnetic Data for CuCr₂O₄

Property	Value	Reference
Crystal Structure	Tetragonally distorted spinel (I4 ₁ /amd)	[2]
Magnetic Ordering	Ferrimagnetic	[1][2]
Curie Temperature (T _C)	122 - 157 K	[2][4]
Saturation Magnetic Moment	~0.36 μ _B/f.u.	[3]
High-Temperature Structural Transition	~853 - 865 K (to cubic Fd $\bar{3}$ m)	[2]

Experimental Workflow for CuCr₂O₄ Characterization

The synthesis and characterization of CuCr₂O₄ typically involve a series of well-defined steps to ensure the desired phase purity and to accurately measure its properties.

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Caption: Workflow for Synthesis and Characterization of CuCr₂O₄.

Copper Chromium Oxide (CuCrO₂): A Multiferroic Delafossite

CuCrO₂ belongs to the delafossite family of oxides, which are characterized by a layered crystal structure with the general formula ABO₂.^[5] In CuCrO₂, layers of linearly coordinated Cu⁺ ions are separated by layers of edge-sharing CrO₆ octahedra, forming a triangular lattice of magnetic Cr³⁺ ions.^[5] This geometric arrangement of magnetic ions leads to magnetic frustration and complex magnetic behavior.

CuCrO₂ is a multiferroic material, meaning it exhibits both magnetic ordering and ferroelectric polarization.^{[5][6]} Its magnetic properties are characterized by two distinct and closely spaced phase transitions at low temperatures.^{[7][8]}

- T_N1 ≈ 24.2 K: The initial transition is to an antiferromagnetic state that is essentially two-dimensional. In this phase, there are long-range magnetic correlations within the triangular Cr³⁺ layers, but the layers themselves are uncorrelated along the c-axis.^{[7][8]}
- T_N2 ≈ 23.6 K: Below this second transition temperature, the magnetic structure becomes a fully three-dimensional, non-collinear proper screw.^{[6][7][8]} This specific 3D magnetic

ordering breaks inversion symmetry and induces a spontaneous electric polarization, giving rise to its multiferroic properties.[6][7]

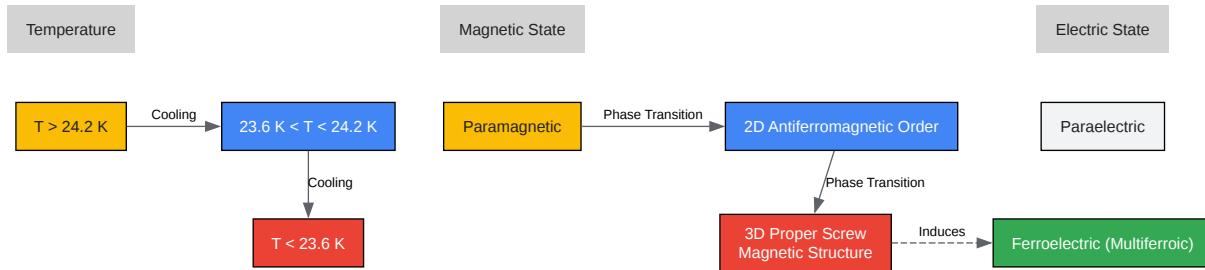
The dominant magnetic interactions in CuCrO₂ are antiferromagnetic.[5][9] The multiferroic state is only realized in the low-temperature, 3D ordered phase.[7][8]

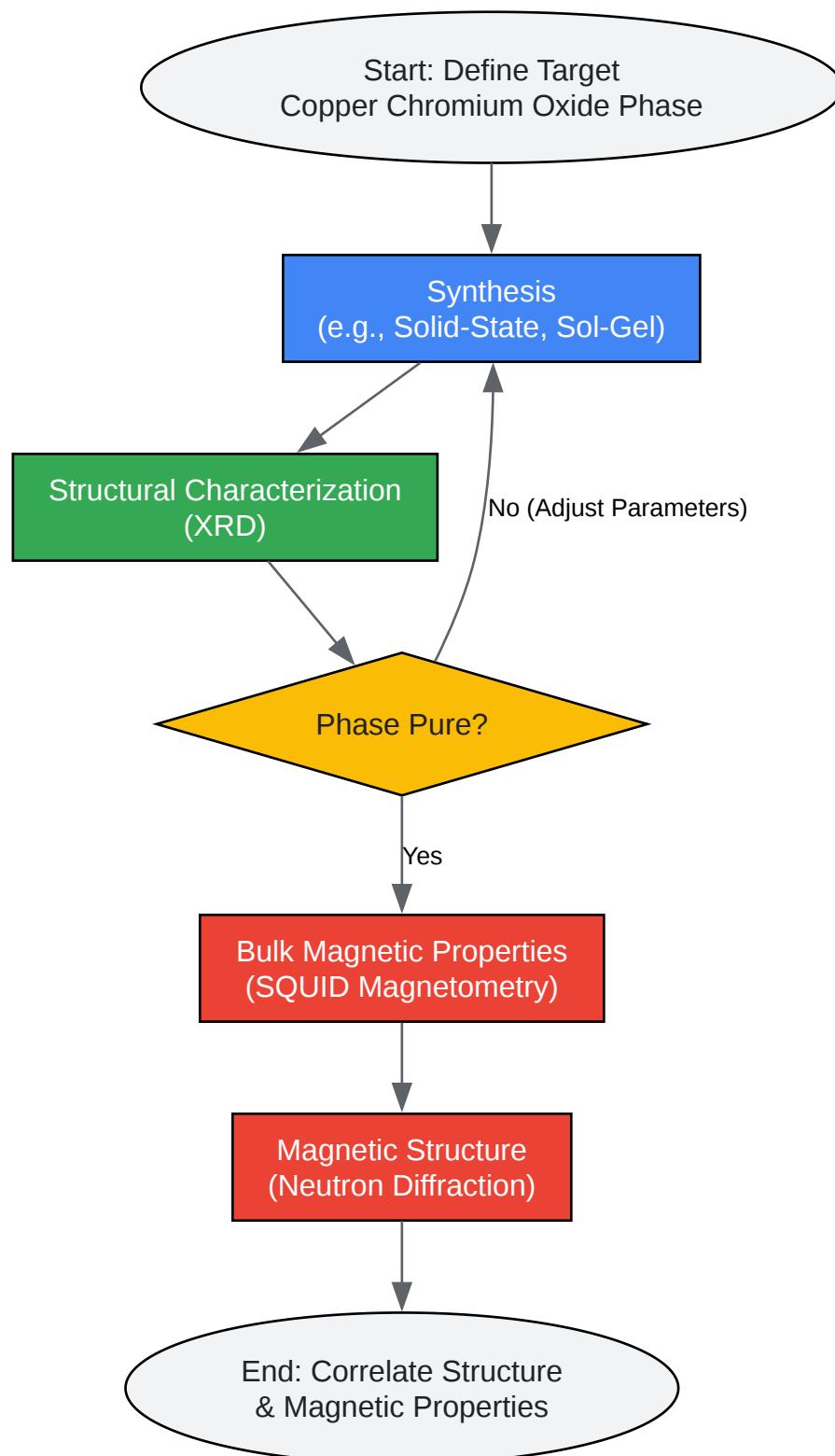
Quantitative Magnetic Data for CuCrO₂

Property	Value	Reference
Crystal Structure	Rhombohedral Delafossite (R $\bar{3}$ m)	[5]
Magnetic Ordering	Antiferromagnetic	[5]
Upper Transition Temp. (T_N1)	~24.2 K	[6][7][8]
Lower Transition Temp. (T_N2)	~23.6 K	[6][7][8]
Magnetic Structure (T_N2 < T < T_N1)	2D Antiferromagnetic	[7][8]
Magnetic Structure (T < T_N2)	3D Proper Screw	[6][7][8]

Relationship Between Temperature, Magnetism, and Multiferroicity in CuCrO₂

The emergence of multiferroicity in CuCrO₂ is directly coupled to the evolution of its magnetic structure as the temperature is lowered.



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